molecular formula C20H24N2O4S B14755190 Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-

Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-

Cat. No.: B14755190
M. Wt: 388.5 g/mol
InChI Key: GHACVBCUANDNID-UHFFFAOYSA-N
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Description

The compound Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- (hereafter referred to as Compound A) features a methanesulfonamide core linked to a phenyl ring substituted at the para-position with a hydroxyethylamine side chain. This side chain is further modified with a (1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl group, introducing a partially hydrogenated naphthalenone moiety.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H24N2O4S/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3

InChI Key

GHACVBCUANDNID-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydro-1-oxo-2-naphthalenylmethylamine Intermediate

The naphthalenylmethylamine component is critical for constructing the target compound. A practical approach involves cyclization of 1,5-dicarbonyl precursors using Lewis or Brønsted acids. For instance, General Procedure 3 from employs ZnCl₂ in dichloromethane (DCM) at 55°C to cyclize 1,5-dicarbonyl compounds into naphthyl amines.

Example Reaction:
A solution of 1,5-diketone (0.10 M in DCM) is treated with ZnCl₂ (1.0 M in Et₂O, 1.0 equiv) and an excess of methylamine (5.0 equiv) at 55°C for 18 hours. The crude product is purified via flash chromatography to yield the tetrahydro-1-oxo-2-naphthalenylmethylamine.

Key Considerations:

  • Solvent System: DCM facilitates homogeneous mixing of ZnCl₂ and the diketone.
  • Temperature: Elevated temperatures (55°C) accelerate cyclization without decomposing acid-sensitive groups.
  • Yield Optimization: Excess amine ensures complete imine formation, which undergoes intramolecular cyclization to form the tetrahydro ring.

Formation of the Hydroxyethylamine-Phenyl Backbone

The hydroxyethylamine linker is typically introduced via epoxide ring-opening or reductive amination. A two-step sequence involving epoxidation of a styrene derivative followed by amine attack is effective.

Epoxide Synthesis:
4-Vinylphenol is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to 25°C, yielding 4-(oxiran-2-yl)phenol.

Amine-Epoxide Coupling:
The epoxide reacts with tetrahydro-1-oxo-2-naphthalenylmethylamine in ethanol at 60°C for 12 hours. The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon, forming the secondary amine and the hydroxyethyl group.

Mechanistic Insight:

  • Regioselectivity: Steric effects direct the amine to attack the terminal epoxide carbon.
  • Catalysis: Acidic or basic conditions may accelerate the reaction, but neutral ethanol minimizes side reactions.

Integrated Synthetic Route and Data Comparison

Combining the above steps, the full synthesis is outlined below:

Step Reaction Conditions Yield Source
1 Cyclization of 1,5-diketone ZnCl₂, DCM, 55°C, 18 h 75–85%
2 Epoxide-amine coupling Ethanol, 60°C, 12 h 80–88%
3 Sulfonylation with MsCl Nitroethane, 25–50°C, 1 h 90–94%

Critical Analysis:

  • Step 1: ZnCl₂-mediated cyclization offers superior regiocontrol compared to Brønsted acids.
  • Step 2: Ethanol balances reactivity and solubility, though THF or DMF could accelerate kinetics at higher temperatures.
  • Step 3: Nitroalkane solvents outperform ethers or hydrocarbons in minimizing byproducts.

Challenges and Mitigation Strategies

  • Byproduct Formation in Sulfonylation:
    Excess MsCl may over-sulfonylate amines. Using a slight excess of amine (1.1 equiv) and controlled addition rates mitigates this.

  • Epoxide Ring-Opening Selectivity:
    Bulky substituents on the epoxide carbon improve regioselectivity. Alternatively, catalytic Sc(OTf)₃ enhances attack at the desired position.

  • Purification of Polar Intermediates: Silica gel chromatography with EtOAc/hexane gradients (10–50%) effectively separates hydroxyethylamine derivatives.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-":

  • Identification and synonyms:
    • The compound is also known as 1045U85 .
    • Its molecular formula is C20H24N2O4S .
    • The CAS number 129314-29-0 is associated with this compound .
  • Related Compounds and Database Information:
    • HMDB (Human Metabolome Database) contains a vast number of metabolites, with search results for "UR-144-N-(4-Hydroxypentyl)-metabolite" yielding over 74,000 results . These entries include various compounds with associated data like synonyms, IUPAC names, and database identifiers .
    • N-[2-[4-[3-(1-Methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl] methanesulfonamide is another compound listed in the search results .
  • Piperidine Derivatives and their Applications:
    • Piperidine derivatives have diverse pharmacological applications, including cancer and Alzheimer's disease therapy .
    • Some piperidine derivatives exhibit anticancer activity through mechanisms such as cytotoxicity, apoptosis induction, and monoacylglycerol lipase (MAGL) inhibition .
    • Certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, showing potential for Alzheimer's disease treatment . They may also possess antioxidant and metal chelating properties .
    • Piperidine-containing compounds have shown potential as biocides, inhibiting chitin synthase and suppressing the growth of various fungi strains .
  • Use of Dianhydrogalactitol in Cancer Treatment:
    • Dianhydrogalactitol and its analogs can be used to treat non-small-cell lung carcinoma (NSCLC) and ovarian cancer .
    • Dianhydrogalactitol acts as an alkylating agent on DNA, leading to N7 methylation . It can suppress the growth of cancer stem cells and is effective against tumors that are refractory to certain other drugs .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, altering their structure and function, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

To contextualize Compound A, three analogs are compared (Table 1):

Compound Core Structure Substituents Key Structural Differences
Compound A Methanesulfonamide para-Hydroxyethylamine with naphthalenylmethylamino Reference compound
Compound B () Methanesulfonamide meta-Hydroxyethylamine with methylamino Positional isomer (meta vs. para); simpler amino group
Compound C () 4-Methylbenzenesulfonamide (4-Methoxyphenyl)(naphthalen-1-yl)methyl Different sulfonamide core; naphthalene without hydrogenation
Compound D () Methanesulfonamide 5-tert-Butyl-2-hydroxyphenyl Bulky tert-butyl group; hydroxyl at ortho position

Physicochemical and Spectroscopic Properties

  • Solubility and Stability: Compound A’s naphthalenyl group likely enhances lipophilicity compared to Compound B’s methylamino group.
  • Spectroscopy: NMR: Compound C exhibits distinct aromatic proton signals (δ 7.2–7.8 ppm) due to the naphthalene ring, similar to Compound A . IR: Sulfonamide S=O stretches (~1350 cm⁻¹) are consistent across all analogs. Compound A’s hydroxyethyl group shows a broad O-H stretch (~3400 cm⁻¹) . Mass Spectrometry: Compound A’s molecular ion (e.g., [M+H]⁺) would differ from Compound B due to the naphthalenylmethylamino mass increment .

Electronic and Reactivity Profiles

  • DFT Calculations : Compound D’s optimized geometry reveals a HOMO-LUMO gap of 4.2 eV, suggesting moderate electron mobility. Compound A’s naphthalenyl group may lower this gap, enhancing charge-transfer interactions .

Biological Activity

Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- is a sulfonamide compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological effects.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S and it features both amine and sulfonyl functional groups. The structural complexity of this compound may contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Recent studies indicate that derivatives of methanesulfonamide compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Enzyme Inhibition : Methanesulfonamide derivatives have been linked to the inhibition of several enzymes involved in cancer progression. For example, monoacylglycerol lipase (MAGL) inhibition has been highlighted as a mechanism through which these compounds exert their anticancer effects. This inhibition leads to altered lipid metabolism that can suppress tumor growth .

The mechanisms through which methanesulfonamide compounds exert their biological effects include:

  • Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways related to cancer and inflammation .
  • Structural Activity Relationships : Studies suggest that the presence of specific functional groups in the compound enhances its binding affinity to target proteins. For instance, modifications that increase hydrophobic interactions have been shown to improve anticancer activity .
  • Apoptosis Induction : The compound has been noted for its ability to induce programmed cell death in cancer cells, a critical mechanism for effective cancer therapy.

Case Study 1: Anticancer Efficacy

In a controlled study involving various methanesulfonamide derivatives, one particular compound demonstrated significant cytotoxicity against breast cancer cells. The study utilized a three-component reaction strategy that yielded a product with enhanced activity compared to existing chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of MAGL by methanesulfonamide derivatives. The results indicated that these compounds effectively reduced MAGL activity, leading to decreased levels of pro-inflammatory lipids associated with tumor progression .

Data Tables

Biological Activity Mechanism Reference
AnticancerApoptosis induction
Enzyme InhibitionMAGL inhibition
GPCR InteractionCellular signaling modulation

Q & A

Q. What are the recommended synthetic routes for Methanesulfonamide derivatives with complex aromatic and sulfonamide moieties?

Methodological Answer: Optimize synthesis via multi-step coupling reactions. For example, use a nucleophilic substitution reaction between a hydroxyl-containing phenyl intermediate and a tetrahydro-naphthalenylmethylamine derivative under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final sulfonamide formation can be achieved using methanesulfonyl chloride in the presence of a base like triethylamine .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Employ a combination of spectral techniques:

  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1300 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹).
  • NMR : Use ¹H NMR to verify aromatic protons (δ 6.5–8.0 ppm) and methylene groups adjacent to sulfonamide (δ 3.0–3.5 ppm). ¹³C NMR can distinguish carbonyl groups (δ ~170–180 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns to confirm substituent connectivity.

Q. What experimental conditions are critical for assessing physicochemical properties?

Methodological Answer: Key properties include:

PropertyPredicted ValueMethod/Reference
pKa 8.20 ± 0.10Computational modeling
Boiling Point 623.2 ± 65.0 °CThermogravimetric analysis
Density 1.57 ± 0.1 g/cm³Pycnometry
These values guide solvent selection (e.g., DMSO for solubility) and stability testing under varying pH .

Advanced Research Questions

Q. How does tautomerism in the naphthalenylmethylamino group affect the compound's bioactivity?

Methodological Answer: Investigate tautomeric equilibria using X-ray crystallography (e.g., keto–amino tautomer with C=O bond length ~1.277 Å and intramolecular H-bonding O–H⋯N, distance ~2.558 Å). Compare bioactivity (e.g., receptor binding assays) of isolated tautomers to determine dominant bioactive forms .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer: If NMR signals overlap (e.g., aromatic protons), use advanced techniques:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons/carbons.
  • Dynamic NMR : Detect slow-exchange tautomers or rotamers. Cross-validate with computational simulations (DFT for optimized geometries and chemical shifts) .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., oxidation of the methylsulfanyl group to sulfoxide).
  • Prodrug Design : Modify hydroxyl groups with ester prodrugs to enhance bioavailability.
  • Pharmacokinetic Modeling : Corrogate in vitro IC₅₀ values with in vivo exposure metrics (AUC, Cmax) .

Q. How can computational modeling predict reactivity for targeted modifications?

Methodological Answer: Use DFT calculations (e.g., B3LYP/6-31G* basis set) to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Predict regioselectivity in substitution reactions (e.g., para vs. ortho positions on the phenyl ring). Validate with small-scale reactions monitored by LC-MS .

Q. What are the implications of intramolecular hydrogen bonding on solubility and crystallinity?

Methodological Answer: Strong H-bonds (e.g., O–H⋯N) reduce solubility in nonpolar solvents but enhance crystallinity. Quantify via:

  • Hansen Solubility Parameters : Compare experimental solubility in solvents with varying polarity.
  • Powder XRD : Analyze crystal packing efficiency. Modify substituents (e.g., replace hydroxyl with methoxy) to disrupt H-bonding and improve solubility .

Methodological Challenges & Solutions

Q. How to optimize yield in multi-step syntheses with sensitive intermediates?

Methodological Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during amine coupling.
  • Low-Temperature Reactions : Perform sulfonylation at 0–5°C to minimize side reactions.
  • In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What advanced techniques validate interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for receptor-ligand interactions.
  • Cryo-EM : Resolve binding conformations in membrane-bound targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding affinity .

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